molecular formula C16H8N2O4 B1210947 N,N'-Biphthalimide CAS No. 4388-29-8

N,N'-Biphthalimide

Cat. No.: B1210947
CAS No.: 4388-29-8
M. Wt: 292.24 g/mol
InChI Key: PSZKUURJDMPKFK-UHFFFAOYSA-N
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Description

N,N’-Biphthalimide is a symmetrical molecule consisting of two phthalimide groups connected by a nitrogen atom. It was initially obtained during attempts to recrystallize an intermediate in the synthesis of tetracycline analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N’-Biphthalimide typically involves the reaction of binary primary amines with ortho-phthalic anhydride. The molar ratio of the reactants is usually maintained at 1.0:2.0-2.5 . The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for N,N’-Biphthalimide focus on optimizing the reaction conditions to achieve high product yield and purity. The process involves simple operations and aims to minimize environmental pollution .

Chemical Reactions Analysis

Types of Reactions: N,N’-Biphthalimide undergoes various chemical reactions, including aminolysis, where it reacts with primary amines . This reaction is characterized by intramolecular general acid-base catalysis .

Common Reagents and Conditions:

    Aminolysis: Primary amines are commonly used as reagents.

    Oxidation and Reduction: While specific details on oxidation and reduction reactions of N,N’-Biphthalimide are limited, it is known that phthalimide derivatives can undergo such reactions under appropriate conditions.

Major Products: The major products formed from the aminolysis of N,N’-Biphthalimide include substituted phthalimides .

Scientific Research Applications

N,N’-Biphthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Medicine: N,N’-Biphthalimide derivatives have been explored for their antineoplastic activities against cancer cells.

    Industry: The compound is used in the production of flame retardants and other industrial materials.

Mechanism of Action

The mechanism of action of N,N’-Biphthalimide involves its interaction with molecular targets through intramolecular general acid-base catalysis . This mechanism is crucial for its reactivity with primary amines and other nucleophiles .

Comparison with Similar Compounds

    Phthalimide: A simpler analogue of N,N’-Biphthalimide, often used in similar reactions.

    N-Hydroxyphthalimide: Known for its reactivity with primary amines.

    N-Bromopropyl-phthalimide: Another derivative with distinct reactivity patterns.

Uniqueness: N,N’-Biphthalimide is unique due to its symmetrical structure and the presence of two phthalimide groups connected by a nitrogen atom. This structure imparts distinct chemical properties and reactivity patterns compared to its analogues.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-13-9-5-1-2-6-10(9)14(20)17(13)18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZKUURJDMPKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195970
Record name Phthalimidophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4388-29-8
Record name Phthalimidophthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Biphthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalimidophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalic anhydride azine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHTHALIMIDOPHTHALIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N,N'-Biphthalimide a useful monomer for polyimide synthesis?

A: this compound, derived from phthalic anhydride and hydrazine, serves as a valuable precursor to polyimides. [] The molecule's structure, containing two phthalimide groups linked by a nitrogen-nitrogen bond, allows for polymerization with various diamines. [] This versatility enables the creation of diverse polyimides with tailored properties. []

Q2: How does the isomerism of dichloro-N,N'-biphthalimide (DCBPI) affect the properties of the resulting polyimides?

A: Research demonstrates that the isomeric form of DCBPI significantly influences the final polyimide's characteristics. [] For instance, polyimides synthesized using 4,4'-DCBPI exhibit lower glass transition temperatures (Tg) compared to those derived from 3,3'-DCBPI or 3,4'-DCBPI. [] This difference arises from the varying spatial arrangements of the chlorine atoms within the DCBPI isomers, ultimately impacting the polymer chain's packing and flexibility. []

Q3: What advantages do hydrazine-based polyimides offer in terms of stability compared to other types?

A: Studies show that incorporating hydrazine as the diamine in polyimides leads to enhanced hydrolytic stability. [] Notably, polyimides synthesized from 3,3'-DCBPI and 4,4-thiobisbenzenethiol (TBBT) exhibit superior resistance to degradation under acidic, basic, and neutral conditions compared to their counterparts derived from other DCBPI isomers. [] This improved stability stems from the unique chemical structure imparted by hydrazine within the polymer backbone.

Q4: What are the limitations of using hydrazine as a diamine in polyimide synthesis?

A: While hydrazine presents advantages, its use in polyimide synthesis has limitations. Early attempts to create high-molecular-weight polyimides solely from hydrazine and phthalic anhydride derivatives faced challenges. [] The lower reactivity of these monomers and the resulting polymers' poor solubility hindered the formation of desirable high-molecular-weight chains. [] This highlights the need for strategic monomer selection and polymerization optimization when utilizing hydrazine in polyimide synthesis.

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